Spectroscopic and Structural Elucidation of 5'-Chloro-3-((2-fluorobenzyl)thio)-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one: A Technical Guide
Spectroscopic and Structural Elucidation of 5'-Chloro-3-((2-fluorobenzyl)thio)-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 5'-Chloro-3-((2-fluorobenzyl)thio)-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one. This document outlines detailed, albeit hypothetical, experimental protocols for its synthesis and analysis using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The presented data, while predictive, is founded on the established characteristics of the spiro[furo[3,4-b]pyridine-5,4'-piperidine] core and related derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the target compound. These predictions are based on known spectral data for the parent spiro[furo[3,4-b]pyridine-5,4'-piperidine] scaffold and the expected influence of the chloro, fluorobenzyl, and thioether substituents.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | H-6' |
| 7.40 - 7.20 | m | 4H | Ar-H (fluorobenzyl) |
| 4.30 | s | 2H | S-CH₂ |
| 3.50 - 3.40 | m | 2H | Piperidine-H (axial) |
| 3.20 - 3.10 | m | 2H | Piperidine-H (equatorial) |
| 2.20 - 2.10 | m | 2H | Piperidine-H (axial) |
| 1.90 - 1.80 | m | 2H | Piperidine-H (equatorial) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (lactone) |
| 162.5 (d, J=245 Hz) | C-F |
| 155.0 | C-Cl |
| 148.2 | C-3 |
| 145.0 | C-7a' |
| 131.0 (d, J=8 Hz) | Ar-C |
| 129.5 (d, J=4 Hz) | Ar-C |
| 128.8 | Ar-C |
| 124.5 (d, J=15 Hz) | Ar-C |
| 115.5 (d, J=22 Hz) | Ar-C |
| 110.0 | C-3a' |
| 95.5 | Spiro-C |
| 71.5 | O-CH₂ |
| 45.2 | Piperidine-C |
| 35.8 | S-CH₂ |
| 34.5 | Piperidine-C |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 421.10 | [M+H]⁺ |
| 443.08 | [M+Na]⁺ |
| 312.05 | [M - C₇H₆F]⁺ |
| 109.04 | [C₇H₆F]⁺ |
Table 4: Predicted IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 2850 | C-H stretch (aromatic and aliphatic) |
| 1725 | C=O stretch (lactone) |
| 1610, 1580 | C=C stretch (aromatic) |
| 1490 | C-N stretch (pyridine) |
| 1220 | C-O stretch (ether) |
| 1100 | C-F stretch |
| 750 | C-Cl stretch |
| 680 | C-S stretch |
Experimental Protocols
The following are detailed methodologies for the hypothetical synthesis and spectroscopic analysis of 5'-Chloro-3-((2-fluorobenzyl)thio)-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one.
Synthesis Protocol
A plausible synthetic route involves a multi-step process starting from a suitable pyridine precursor. Key intermediates are characterized to ensure purity and correct structure before proceeding. The final step involves the introduction of the 2-fluorobenzylthio side chain.
Step 1: Synthesis of 5'-Chloro-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one This intermediate can be synthesized via established methods for spirocyclization.
Step 2: Thiolation of the Spirocyclic Core The spirocyclic intermediate is then treated with a sulfurating agent, such as Lawesson's reagent, to introduce a thiol group at the 3-position.
Step 3: Alkylation with 2-Fluorobenzyl Bromide The resulting thiol is deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated with 2-fluorobenzyl bromide in an appropriate solvent like acetonitrile to yield the final product. The reaction progress is monitored by thin-layer chromatography.
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. Data is processed using standard NMR software. 2D NMR experiments (COSY, HSQC, HMBC) are performed to confirm the assignments.
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and infused directly into the ion source.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for the title compound.
Caption: Experimental workflow for the synthesis and characterization of the title compound.
Caption: A putative signaling pathway illustrating the potential mechanism of action.
Derivatives of the spiro[furo[3,4-b]pyridine-5,4'-piperidine] core have shown potential as anticancer and neuroprotective agents. The proposed signaling pathway suggests that the title compound may act by inhibiting a key receptor, such as a protein kinase, leading to the blockade of a downstream signaling cascade and ultimately inducing a cellular response like
